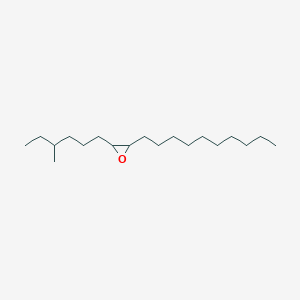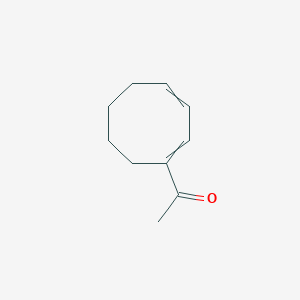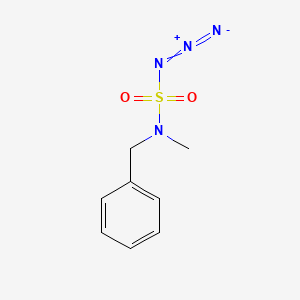
Sulfamoyl azide, methyl(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfamoyl azide, methyl(phenylmethyl)-: is a chemical compound that belongs to the class of sulfamoyl azides. These compounds are characterized by the presence of a sulfamoyl group (SO2NH2) attached to an azide group (N3). Sulfamoyl azides are known for their reactivity and are used in various chemical reactions, particularly in the synthesis of other compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sulfamoyl azide, methyl(phenylmethyl)- typically involves the reaction of sulfamoyl chloride derivatives with sodium azide. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the safety and efficiency of the reaction.
Industrial Production Methods: In an industrial setting, the production of sulfamoyl azides may involve continuous flow processes to enhance safety and scalability. The use of automated systems allows for precise control over reaction conditions, minimizing the risk associated with handling azides.
Analyse Des Réactions Chimiques
Types of Reactions: Sulfamoyl azide, methyl(phenylmethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a base.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are commonly used.
Cycloaddition Reactions: Copper(I) catalysts are often used in Huisgen cycloaddition reactions.
Major Products Formed:
Substitution Reactions: The major products are substituted sulfamides.
Reduction Reactions: The major product is the corresponding amine.
Cycloaddition Reactions: The major products are triazoles.
Applications De Recherche Scientifique
Chemistry: Sulfamoyl azide, methyl(phenylmethyl)- is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of unsymmetrical N-arylsulfamides, which are important in medicinal chemistry .
Biology and Medicine: In medicinal chemistry, compounds derived from sulfamoyl azides are explored for their potential as therapeutic agents. For example, N-arylsulfamides have been investigated for their inhibitory effects on c-Met kinase, which is associated with cancer .
Industry: In the industrial sector, sulfamoyl azides are used in the development of new materials and chemicals. Their reactivity makes them suitable for various applications, including the synthesis of polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of sulfamoyl azide, methyl(phenylmethyl)- involves the reactivity of the azide group. The azide group can undergo nucleophilic substitution, reduction, or cycloaddition reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or reducing agent used.
Comparaison Avec Des Composés Similaires
Sulfamoyl chloride derivatives: These compounds are similar in structure but contain a chloride group instead of an azide group.
Sulfonyl azides: These compounds contain a sulfonyl group (SO2) attached to an azide group.
Azidoformates: These compounds contain an azide group attached to a formate group.
Uniqueness: Sulfamoyl azide, methyl(phenylmethyl)- is unique due to its specific reactivity and the ability to form unsymmetrical N-arylsulfamides efficiently. This makes it particularly valuable in medicinal chemistry and other applications where selective synthesis is required .
Propriétés
Numéro CAS |
33581-93-0 |
|---|---|
Formule moléculaire |
C8H10N4O2S |
Poids moléculaire |
226.26 g/mol |
Nom IUPAC |
[azidosulfonyl(methyl)amino]methylbenzene |
InChI |
InChI=1S/C8H10N4O2S/c1-12(15(13,14)11-10-9)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Clé InChI |
MABSBDRDVOUWHO-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CC=C1)S(=O)(=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


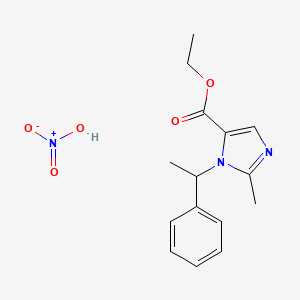
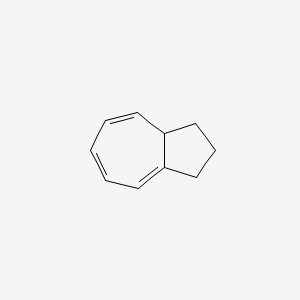

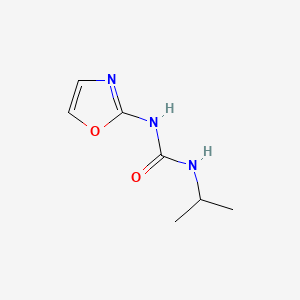
![7-Phenylbicyclo[2.2.1]heptane](/img/structure/B14683574.png)

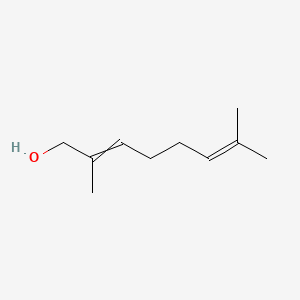
![[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate](/img/structure/B14683591.png)
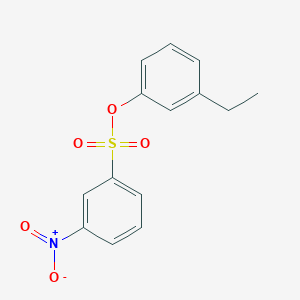
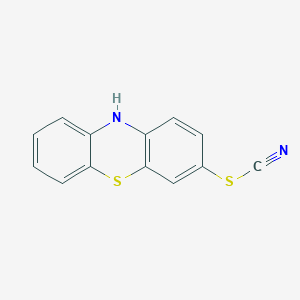
![Trichloro{[2-(chloromethyl)phenyl]methyl}silane](/img/structure/B14683598.png)

